2-(Ethylamino)-1-phenyl-1-pentanone

CAS No.: 779974-89-9

Cat. No.: VC15881942

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 779974-89-9 |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 2-(ethylamino)-1-phenylpentan-1-one |

| Standard InChI | InChI=1S/C13H19NO/c1-3-8-12(14-4-2)13(15)11-9-6-5-7-10-11/h5-7,9-10,12,14H,3-4,8H2,1-2H3 |

| Standard InChI Key | QQAHEGDXEXIQPR-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C(=O)C1=CC=CC=C1)NCC |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

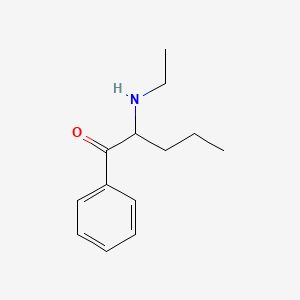

2-(Ethylamino)-1-phenyl-1-pentanone (C₁₃H₁₉NO) is a synthetic cathinone derivative with a molecular weight of 205.30 g/mol. Its structure comprises a pentanone chain functionalized with an ethylamino group at the second carbon and a phenyl ring at the first carbon (Figure 1). The hydrochloride salt form, C₁₃H₁₉NO·HCl, has a molecular weight of 241.76 g/mol . The presence of both amine and ketone groups enables diverse chemical reactivity, including participation in nucleophilic additions and redox reactions.

Table 1: Key Physicochemical Properties of NEPD

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO | |

| Molecular Weight | 205.30 g/mol (free base) | |

| 241.76 g/mol (HCl salt) | ||

| Boiling Point | 531.63 K (258.48°C) | |

| logP (Octanol-Water) | 3.06 |

The compound’s lipophilicity (logP = 3.06) suggests moderate blood-brain barrier permeability, consistent with its central nervous system (CNS) effects .

Synthesis and Analytical Characterization

Synthetic Routes

NEPD is typically synthesized via a multi-step process involving:

-

Alkylation of Propiophenone: Reaction of propiophenone with ethylamine under reductive amination conditions to form the secondary amine.

-

Ketone Backbone Elongation: Addition of two carbon units to the propiophenone derivative via Grignard or alkylation reactions.

-

Purification: Crystallization or chromatography to isolate the hydrochloride salt .

While specific protocols vary, these steps highlight the reliance on classical organic synthesis techniques. Recent advancements in biocatalysis, such as the use of carbonyl reductases for asymmetric reductions , offer potential alternatives for synthesizing enantiomerically pure intermediates, though their application to NEPD remains unexplored.

Analytical Detection

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods for identifying NEPD in biological samples. Post-mortem analyses have detected NEPD in urine and plasma, with pharmacokinetic studies demonstrating rapid distribution to the brain .

Pharmacological Effects and Neurochemical Mechanisms

Acute Behavioral Effects

Acute administration of NEPD (1–10 mg/kg, intraperitoneal) in murine models induces dose-dependent effects:

-

Anxiolysis: Reduced anxiety-like behavior in elevated plus maze tests .

-

Hyperlocomotion: Increased locomotor activity, characteristic of psychostimulants .

-

Social Impairment: Decreased social interaction and exploratory behavior .

These effects correlate with rapid increases in extracellular dopamine (DA) and serotonin (5-HT) in the nucleus accumbens (NAc), as measured by microdialysis .

Chronic Exposure and Withdrawal

Repeated NEPD administration (twice daily for 5 days) elicits neuroadaptations:

-

Aggression: Elevated aggressive behavior during withdrawal .

-

Thermoregulatory Dysfunction: Transient hyperthermia and reduced weight gain .

-

Neurotransmitter Depletion: Decreased striatal DA and prefrontal cortical 5-HT levels .

The persistent upregulation of ΔFosB, a transcription factor linked to addiction, in the striatum suggests a high risk of dependence .

Table 2: Neurochemical Changes After Chronic NEPD Exposure

| Parameter | Change | Brain Region | Source |

|---|---|---|---|

| Dopamine (DA) | ↓ 40% | Striatum | |

| Serotonin (5-HT) | ↓ 25% | Prefrontal Cortex | |

| ΔFosB Expression | ↑ 300% | Striatum |

Pharmacokinetics and Metabolism

Absorption and Distribution

NEPD exhibits rapid pharmacokinetics following intraperitoneal administration:

-

Plasma Peak Concentration (Cₘₐₓ): Achieved within 40 minutes .

-

Brain Penetration: ~4% of plasma concentration distributes to the NAc, with potential for >90% total brain uptake .

-

Half-Life: Prolonged residence time (MRT ≈ 4 hours) due to extensive tissue binding .

Metabolic Pathways

While detailed metabolic studies are lacking, analogous cathinones undergo hepatic transformations including:

-

N-Dealkylation: Removal of the ethyl group to form primary amines.

-

Ketone Reduction: Conversion to alcohol metabolites.

Toxicity and Public Health Implications

Acute Toxicity

Case reports of related cathinones (e.g., N-ethylpentylone) highlight risks such as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume